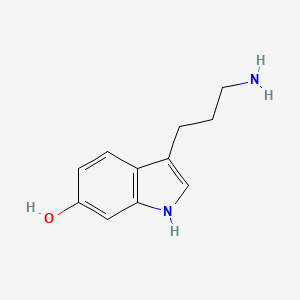
3-(3-aminopropyl)-1H-indol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-aminopropyl)-1H-indol-6-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an aminopropyl side chain and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopropyl)-1H-indol-6-ol typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as 1H-indole-6-ol.
Aminopropylation: The indole derivative undergoes a nucleophilic substitution reaction with 3-chloropropylamine to introduce the aminopropyl side chain. This reaction is usually carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-aminopropyl)-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group into a secondary or tertiary amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions to form amides, ureas, or other derivatives using reagents like acyl chlorides or isocyanates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, isocyanates
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary or tertiary amines
Substitution: Amides, ureas
Wissenschaftliche Forschungsanwendungen
3-(3-aminopropyl)-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-(3-aminopropyl)-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The aminopropyl side chain allows the compound to bind to various receptors and enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(3-aminopropyl)-1H-indol-6-ol can be compared with other indole derivatives, such as:
3-(2-aminopropyl)-1H-indol-5-ol: Similar structure but with the amino group positioned differently, leading to variations in biological activity.
3-(3-aminopropyl)-1H-indol-5-ol: Similar structure but with the hydroxyl group positioned differently, affecting its chemical reactivity and binding properties.
3-(3-aminopropyl)-1H-indol-7-ol: Similar structure but with the hydroxyl group at a different position, influencing its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-(3-aminopropyl)-1H-indol-6-ol |
InChI |
InChI=1S/C11H14N2O/c12-5-1-2-8-7-13-11-6-9(14)3-4-10(8)11/h3-4,6-7,13-14H,1-2,5,12H2 |
InChI-Schlüssel |
PSRYTYOXGCSFEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)NC=C2CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


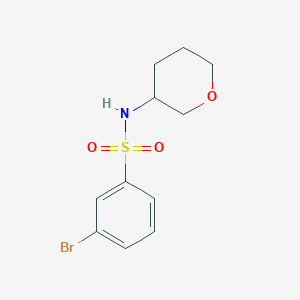
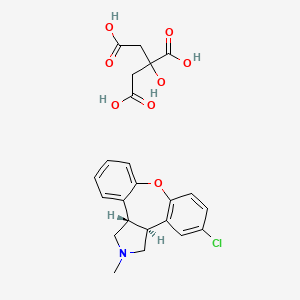


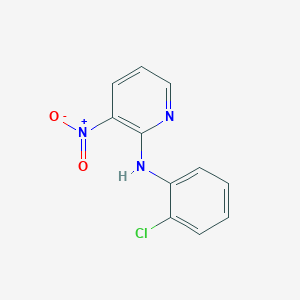
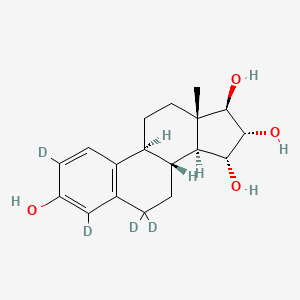
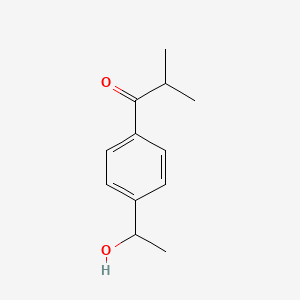
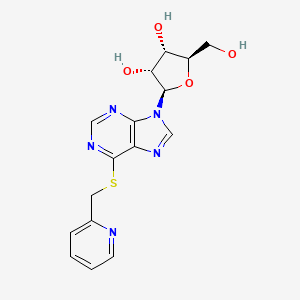
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
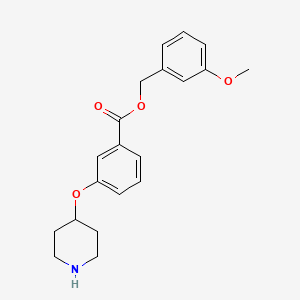

![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)

